tert-Butyl (3-bromo-1-phenylpropyl)carbamate
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Overview
Description
tert-Butyl N-(3-bromo-1-phenylpropyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be removed under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-bromo-1-phenylpropyl)carbamate typically involves the reaction of 3-bromo-1-phenylpropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine attacks the carbonyl carbon of the di-tert-butyl dicarbonate, forming the carbamate linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(3-bromo-1-phenylpropyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides or thiocyanates can be formed.
Deprotected Amine: Removal of the tert-butyl group yields the free amine, 3-bromo-1-phenylpropylamine.
Scientific Research Applications
Chemistry:
Protecting Group: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology and Medicine:
Drug Development: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-bromo-1-phenylpropyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality, preventing it from participating in unwanted side reactions. Under acidic conditions, the tert-butyl group is cleaved, releasing the free amine, which can then participate in subsequent reactions .
Comparison with Similar Compounds
- tert-Butyl N-(3-bromopropyl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl N-(4-bromobutyl)carbamate
Uniqueness: tert-Butyl N-(3-bromo-1-phenylpropyl)carbamate is unique due to the presence of the phenyl group, which can influence its reactivity and stability. The phenyl group can also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H20BrNO2 |
---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-1-phenylpropyl)carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17) |
InChI Key |
BIQRCBDCDWBGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1=CC=CC=C1 |
Origin of Product |
United States |
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